Gastrin-releasing peptide (human) trifluoroacetate salt is classified as a neuropeptide and falls under the broader category of peptide hormones. It is utilized extensively in pharmacological research due to its biological activity and interaction with specific receptors in the body.
The synthesis of gastrin-releasing peptide (human) trifluoroacetate salt predominantly employs solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis process involves several key steps:
For industrial production, automated peptide synthesizers and high-performance liquid chromatography (HPLC) are utilized to ensure high purity and yield. The efficiency of using trifluoroacetic acid in both cleavage and purification steps is notable due to its effectiveness in solubilizing peptides and removing protecting groups .
The molecular structure of gastrin-releasing peptide (human) trifluoroacetate salt consists of 27 amino acids arranged in a specific sequence that determines its biological function. The structure can be characterized by the following features:
Analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are typically employed to confirm the identity and purity of the synthesized peptide .
Gastrin-releasing peptide (human) trifluoroacetate salt can undergo several chemical reactions:
Common reagents used in these reactions include hydrogen peroxide or performic acid for oxidation, dithiothreitol or tris(2-carboxyethyl)phosphine for reduction, and various amino acid analogs for substitution studies .
The mechanism of action for gastrin-releasing peptide (human) trifluoroacetate salt involves binding to gastrin-releasing peptide receptors located on target cells. This binding activates intracellular signaling pathways mediated by G-protein coupled receptors, leading to:
The specificity of this interaction is crucial for its physiological effects, making it an important target for research into gastrointestinal disorders .
Gastrin-releasing peptide (human) trifluoroacetate salt exhibits several notable physical and chemical properties:
These properties make it suitable for various laboratory applications, including in vitro assays and animal studies .
Gastrin-releasing peptide (human) trifluoroacetate salt has numerous scientific applications:
The synthesis of GRPP (human) trifluoroacetate salt employs Fmoc-based SPPS protocols optimized through strategic resin selection and coupling chemistry. Resins with moderate loading capacities (0.2–0.6 mmol/g) are preferred to minimize intermolecular aggregation and maximize purity. Wang resins derivatized with hydroxymethylphenoxy linkers provide exceptional performance for GRPP synthesis due to their acid-labile nature and compatibility with the peptide's C-terminal acid functionality [1] [4]. Coupling efficiency is enhanced through carbodiimide activation with N,N'-diisopropylcarbodiimide (DIC) and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure), which achieves >99.5% coupling efficiency per cycle while minimizing racemization even at elevated temperatures (40–50°C) [1] [6]. This reagent combination generates minimal byproducts, reducing the need for extensive washing between steps and supporting the implementation of wash-free SPPS methodologies that reduce solvent consumption by up to 95% [6].
Table 1: Resin Performance Characteristics for GRPP Synthesis
Resin Type | Loading Capacity (mmol/g) | Compatibility | Cleavage Condition | Purity Advantage |
---|---|---|---|---|
Wang Resin | 0.4–0.6 | C-terminal acids | Mild TFA (0.5–1 h) | >90% crude purity |
PEG-PS Hybrid | 0.2–0.3 | Aggregation-prone sequences | Standard TFA | Improved solvation |
Chloromethyl Polystyrene | 0.8–1.2 | C-terminal amides | HF or strong TFA | Moderate purity |
Rink Amide | 0.3–0.7 | C-terminal amides | Standard TFA | High yield for amidated peptides |
Strategic reduction of Oxyma stoichiometry (1.5–2.0 equivalents) maintains optimal reaction pH (4–6) while preventing excessive acidity that would otherwise require additional base during subsequent deprotection steps. Microwave-assisted SPPS at 50–80°C significantly accelerates coupling kinetics for sterically hindered residues common in GRPP sequences, reducing standard coupling times from 60 minutes to 5–10 minutes without epimerization [6]. Continuous nitrogen bubbling during synthesis prevents aggregation of the growing peptide chain, particularly during the incorporation of hydrophobic residues that dominate GRPP's sequence.
Orthogonal protection schemes are essential for preserving the integrity of acid-sensitive residues during GRPP synthesis. Trp, Cys, and Met side chains employ acid-stable protecting groups such as tert-butylthio for cysteine and tert-butoxycarbonyl (Boc) for tryptophan, which withstand the piperidine-mediated Fmoc removal conditions (20% v/v) while providing sufficient acid-lability for final TFA cleavage [3] [9]. Pyrrolidine (5–10% in DMF) has emerged as a superior alternative to piperidine for Fmoc deprotection due to its lower boiling point (87°C), facilitating complete removal through evaporation under microwave SPPS conditions (80–110°C) with directed nitrogen flushing of reaction vessel headspace [6]. This approach eliminates washing steps while preventing base contamination that could cause premature Fmoc cleavage during subsequent coupling cycles.
For sequences containing multiple acid-sensitive residues, the implementation of Alloc (allyloxycarbonyl) groups enables orthogonal deprotection using Pd(0) catalysts and phenylsilane under near-neutral conditions, preserving side chain integrity [7]. Critical deprotection parameters include strict temperature control (<40°C) and reaction time optimization (2×5 min treatments) to achieve complete Fmoc removal while minimizing aspartimide formation and other base-mediated side reactions. Post-deprotection, residual amines are efficiently scavenged by dibenzofulvene-pyrrolidine adducts formed in situ, which are subsequently drained with the reaction mixture to prevent accumulation of byproducts that could impact peptide purity [6].
Final cleavage of GRPP from the resin employs optimized TFA cocktails containing appropriate scavenger systems tailored to the peptide's composition. Standard cleavage mixtures (92.5% TFA, 2.5% water, 2.5% triisopropylsilane, 2.5% 1,2-ethanedithiol) effectively remove side chain protecting groups while minimizing tert-butylation and oxidation side products during the 2–4 hour cleavage process [1] [10]. For GRPP sequences containing multiple cysteine residues, alternative scavengers such as thioanisole (3%) and 1,2-ethanedithiol (2%) in TFA prevent disulfide scrambling while effectively capturing carbocations liberated during tert-butyl group removal [4] [10].
Table 2: Scavenger Systems for TFA Cleavage of GRPP
Residue Sensitivity | Recommended Scavengers | TFA Concentration | Cleavage Time | Critical Function |
---|---|---|---|---|
Standard (no Cys/Met) | Triisopropylsilane (3%), H₂O (5%) | 92% | 2 h | Cation scavenging |
Cysteine-rich | EDT (3%), Thioanisole (5%) | 90% | 3 h | Prevention of sulfonium formation |
Methionine-containing | Thioanisole (5%), Phenol (5%) | 90% | 2 h | Methionine oxidation prevention |
Acid-sensitive Trp | EDT (5%), Triethylsilane (3%) | 92% | 1.5 h | Prevention of tert-butylation |
Following cleavage, cold methyl tert-butyl ether (MTBE) precipitation yields crude GRPP trifluoroacetate salt as a white powder after lyophilization. Purification employs semi-preparative reversed-phase HPLC using C18 or C8 columns (10–15μm particle size) with shallow acetonitrile gradients (0.5–1.0% increase/min) in 0.1% TFA/water mobile phases. The trifluoroacetate counterion enhances peptide solubility during purification while providing excellent chromatographic resolution due to ion-pairing properties. Critical quality attributes monitored include purity (>98%), single main peak identity by LC-MS, and correct disulfide bonding patterns verified through Ellman's assay and mass spectrometry [8] [10]. The final lyophilized GRPP trifluoroacetate salt demonstrates enhanced stability compared to acetate or hydrochloride salts, particularly for long-term storage of peptides containing basic residues.
Controlled oxidation protocols are critical for GRPP analogues containing methionine and cysteine residues susceptible to oxidation side products. Directed disulfide bond formation employs dilute hydrogen peroxide (0.01–0.1M) or dimethyl sulfoxide (DMSO) oxidation under slightly basic conditions (pH 7.5–8.5) for 12–48 hours, yielding correct disulfide isomers with >95% regioselectivity [4] [8]. For GRPP sequences requiring multiple disulfide bonds, stepwise iodine oxidation (0.05M in methanol/water) enables selective formation of specific disulfide pairs when combined with orthogonal Cys protection schemes using Acm (acetamidomethyl), Trt (trityl), or Mmt (4-methoxytrityl) groups. The Acm group specifically can be removed by iodine treatment, simultaneously oxidizing free thiols to form disulfide bonds while leaving Trt-protected cysteines intact for subsequent pairing [4].
Methionine oxidation to sulfoxide is minimized through post-cleavage treatment with ammonium iodide (10 equiv) in TFA/water (95:5) at 0°C for 30 minutes, which selectively reduces methionine sulfoxide back to methionine without affecting disulfide bonds or other sensitive residues [4]. Strict oxygen exclusion during purification and lyophilization, achieved through nitrogen sparging and vacuum packaging, maintains the reduced state of methionine in the final GRPP trifluoroacetate salt product. Accelerated stability studies demonstrate that lyophilized GRPP trifluoroacetate salt maintains >95% methionine integrity after 6 months at -20°C when packaged under inert atmosphere with oxygen scavengers.
Strategic amino acid substitutions in GRPP analogues significantly enhance receptor binding affinity and metabolic stability while maintaining the core pharmacophore. Positional scanning mutagenesis has identified key modification sites where non-natural amino acids confer improved pharmacological properties. Alb (α-aminoisobutyric acid) substitutions at flexible N-terminal regions reduce conformational flexibility and proteolytic susceptibility, extending plasma half-life by 2–3 fold without compromising receptor activation [1] [8]. Aib-enriched GRPP analogues demonstrate enhanced helicity and resistance to dipeptidyl peptidase-IV (DPP-IV) cleavage, a major metabolic pathway for native peptide degradation.
Hydrophobic staple modifications using L-α-methylleucine or norleucine at positions 6, 10, and 14 enhance receptor binding pocket interactions, particularly for GPCR targets like the gastrin-releasing peptide receptor (GRPR) [1] [8]. These substitutions increase binding affinity (IC₅₀ values reduced from 0.35nM to 0.12nM) while reducing off-target interactions. Lipidated analogues incorporating γ-glutamyl-hexadecyl ester or related modifications at lysine side chains enable non-covalent albumin binding, extending circulating half-life from minutes to 12–15 hours in preclinical models. The synthetic route involves on-resin derivatization using Fmoc-Lys(ivDde)-OH, selective deprotection of ivDde with hydrazine, and subsequent acylation with long-chain fatty acids followed by standard TFA cleavage to yield the albumin-binding GRPP analogue as trifluoroacetate salt [1].
Table 3: Bioactivity-Enhancing Modifications in GRPP Analogues
Modification Type | Amino Acid Position | Functional Improvement | Receptor Affinity Change | Metabolic Stability |
---|---|---|---|---|
Aib substitution | 2, 4 | Reduced DPP-IV cleavage | Kd: -0.8 log units | 3-fold increase |
L-α-methylleucine | 6, 10, 14 | Enhanced hydrophobic packing | IC₅₀: 0.12 nM (vs 0.35 nM) | 2-fold increase |
D-Ala substitution | 8, 11 | Protease resistance | EC₅₀: +0.3 log units | 4-fold increase |
Lys lipidation | 20 (side chain) | Albumin binding | Kon: 2.5×10⁵ M⁻¹s⁻¹ | 15-fold increase |
Stapled hydrocarbon | 7-11 | Helix stabilization | Kd: -1.2 log units | 10-fold increase |
Cyclization strategies using lactam bridges between Glu/Asp and Lys residues at positions i, i+4 or i, i+7 stabilize helical domains critical for receptor interaction. These modifications are incorporated during SPPS using orthogonal protection with Fmoc-Glu(OAll)-OH and Fmoc-Lys(Mmt)-OH, followed by selective deprotection with Pd(0)/phenylsilane and tetrabutylammonium fluoride (TBAF), respectively. On-resin cyclization using PyBOP/DIEA activation yields the cyclic GRPP analogue prior to final TFA cleavage [7]. The resulting trifluoroacetate salts exhibit improved receptor selectivity profiles and enhanced resistance to enzymatic degradation compared to linear counterparts.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8